1-methyl-5-(4-nitrophenyl)-1H-imidazole
Overview
Description
This would typically include the compound’s systematic name, other names it might be known by, its molecular formula, and its structure.
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may also include the yield and purity of the synthesized compound.Molecular Structure Analysis
This involves analyzing the compound’s molecular structure, including its geometry, bond lengths and angles, and any notable structural features.Chemical Reactions Analysis
This involves detailing the chemical reactions the compound undergoes, including its reactivity and the conditions required for these reactions.Physical And Chemical Properties Analysis
This involves detailing the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Scientific Research Applications
Enzyme Inhibition and Metabolism
1-Methyl-5-(4-nitrophenyl)-1H-imidazole and its derivatives show a strong inhibitory effect on aldehyde dehydrogenase, an enzyme involved in the metabolism of alcohol. This effect is noteworthy in compounds like nitrefazole, which is a 4-nitroimidazole derivative and has been synthesized along with its isomeric 5-nitro analogue. Detailed studies, including 1H- and 13C-NMR, have been conducted on these compounds to understand their structural and functional characteristics in relation to enzyme inhibition (Klink, Pachler, & Gottschlich, 1985).
Antibacterial Activity
The antibacterial properties of 1-methyl-5-(4-nitrophenyl)-1H-imidazole derivatives have been extensively researched. A series of these derivatives were synthesized and evaluated for their in-vitro antibacterial activity against various microorganisms, including Staphylococcus aureus and E. coli. Among the tested compounds, certain derivatives exhibited potent antibacterial activity, particularly against Gram-positive bacteria (Letafat et al., 2008).
Histamine Antagonism
Another significant application is in the development of H3-receptor histamine antagonists. Compounds such as 4-[3-(4-cyanophenoxy)propyl]-1H-imidazole have shown promising results as potential candidates for drug development, demonstrating effective histamine antagonism both in vitro and in vivo (Ganellin et al., 1996).
Antimicrobial Activities
Various 1-methyl-5-(4-nitrophenyl)-1H-imidazole derivatives have been found to possess antimicrobial activities. Some of these derivatives have shown significant antibacterial and antitrichomonal activity, demonstrating their potential in addressing specific microbial infections (Cavalleri, Volpe, & Arioli, 1977).
Chemical Kinetics and Reactions
The chemical kinetics of reactions involving 1-methyl-5-(4-nitrophenyl)-1H-imidazole have also been a subject of study. For instance, the kinetics of ester imidazolysis in benzene, involving derivatives of imidazole, have been investigated to understand the reaction mechanisms and rate-limiting steps (Rivetti & Tonellato, 1977).
Photorearrangement and Hydrolysis
The photochemical behavior of 2-methyl-5-nitro-1H-imidazoles in water-containing solutions has been explored, particularly focusing on the photorearrangement and subsequent hydrolysis of these compounds. Such studies provide insights into the stability and reactivity of these molecules under different environmental conditions (Pfoertner & Daly, 1987).
Structural Analysis and Comparisons
Detailed structural analyses of methylated and unmethylated nitrophenyl lophines, which are related to 1-methyl-5-(4-nitrophenyl)-1H-imidazole, have been conducted. These studies help in understanding the molecular conformations and interactions influenced by the presence of methyl groups and the position of nitro groups on the imidazole ring (Yanover & Kaftory, 2009).
Safety And Hazards
This involves detailing the compound’s safety profile, including its toxicity, any hazards associated with its use or handling, and appropriate safety precautions.
Future Directions
This involves discussing potential future research directions, such as new synthetic methods, potential applications, or areas that require further investigation.
Please note that the availability of this information can vary depending on the compound and the extent of research that has been conducted on it. For a specific compound like “1-methyl-5-(4-nitrophenyl)-1H-imidazole”, you may need to consult specialized databases or scientific literature. If you have access to a university library, they can often provide access to these resources. Alternatively, websites like Google Scholar or PubMed can be good places to start for freely available articles.
properties
IUPAC Name |
1-methyl-5-(4-nitrophenyl)imidazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-12-7-11-6-10(12)8-2-4-9(5-3-8)13(14)15/h2-7H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRNXOIZEQNGUFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00494122 | |
Record name | 1-Methyl-5-(4-nitrophenyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00494122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-5-(4-nitrophenyl)-1H-imidazole | |
CAS RN |
61278-68-0 | |
Record name | 1-Methyl-5-(4-nitrophenyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00494122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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